

GSK2830371: A Technical Guide to a Potent and Selective Wip1 Phosphatase Chemical Probe

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Compound of Interest					
Compound Name:	(R)-GSK 2830371				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2830371 is a potent, selective, and orally active allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D).[1][2][3] Wip1 is a key negative regulator of the p53 tumor suppressor pathway and other critical DNA damage response (DDR) proteins.[2][4] By inhibiting Wip1, GSK2830371 enhances the phosphorylation and activation of p53 and its upstream kinases, such as ATM and Chk2.[2][3] This leads to cell cycle arrest and apoptosis in cancer cells, particularly those with wild-type p53.[2][3] This technical guide provides a comprehensive overview of the foundational research on GSK2830371, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

GSK2830371 functions as an allosteric inhibitor of Wip1 phosphatase.[1][5] It binds to a "flap" subdomain near the catalytic site of Wip1, a region that is structurally divergent from other members of the protein phosphatase 2C (PP2C) family.[5] This unique binding site confers high selectivity for Wip1.[5] Inhibition of Wip1 by GSK2830371 prevents the dephosphorylation of key proteins in the DNA damage response pathway.[2][5] In the presence of cellular stress, such as DNA damage, this leads to the sustained phosphorylation and activation of proteins including p53 at Serine 15 (p53-S15), Chk2 at Threonine 68 (Chk2-T68), ATM at Serine 1981



(ATM-S1981), and H2AX at Serine 139 (yH2AX).[1] The sustained activation of the p53 pathway can result in cell cycle arrest and apoptosis.[2][3]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of GSK2830371 across various assays and cell lines.

Table 1: In Vitro Biochemical and Cellular Activity of GSK2830371

Parameter	Target/Cell Line	Value (nM)	Assay Type	Reference(s)
IC50	Wip1 phosphatase (cell-free)	6	Cell-free phosphatase assay	[1]
IC50	His-tagged PPM1D (1-420)	86.3	Functional assay	[1]
IC50	Human Wip1 (2- 420)	6	Diphosphate hydrolysis assay	[1]
IC50	phospho-p38 MAPK (T180) dephosphorylatio n	13	Cell-free dephosphorylatio n assay	[6]
IC50	phospho-p53 (S15) dephosphorylatio n	12	Cell-free dephosphorylatio n assay	[5]
GI50	MCF-7 (Breast Carcinoma)	2650 ± 540	Growth inhibition assay	[6]
IC50	MCF-7 (Breast Carcinoma)	9500	Cell proliferation assay	[1]



Table 2: In Vivo Activity of GSK2830371

Animal Model	Tumor Type	Dosage and Schedule	Outcome	Reference(s)
Mouse Xenograft	DOHH2 (Lymphoma)	150 mg/kg, p.o.	Increased phosphorylation of Chk2 (T68) and p53 (S15); decreased Wip1 protein levels	[1][6]
Mouse Xenograft	DOHH2 (Lymphoma)	75 or 150 mg/kg, BID, p.o. for 14 days	41% and 68% tumor growth inhibition, respectively	[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the foundational research of GSK2830371 are provided below.

In Vitro Wip1 Phosphatase Inhibition Assay

This protocol describes a cell-free assay to determine the inhibitory activity of GSK2830371 on Wip1 phosphatase.

Materials:

- Recombinant human Wip1 phosphatase (2-420)
- Fluorescein diphosphate (FDP) substrate
- GSK2830371
- Assay Buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA
- DMSO



- 384-well plates
- Spectramax microplate reader

Procedure:

- Prepare a serial dilution of GSK2830371 in DMSO.
- Add the GSK2830371 dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 50 μM FDP substrate to each well.
- Initiate the reaction by adding 10 nM Wip1 in assay buffer to each well.
- Incubate the plate at room temperature for a specified time (e.g., 5 minutes).
- Measure the fluorescent signal on a Spectramax microplate reader with excitation at 485 nm and emission at 530 nm.
- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol outlines a method to assess the effect of GSK2830371 on the viability of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., MCF-7)
- · Complete cell culture medium
- GSK2830371
- DMSO
- 96-well clear or white-walled plates



- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Seed cells into a 96-well plate at a density of 200–400 cells per well and incubate overnight.
 [1]
- Prepare a serial dilution of GSK2830371 in complete cell culture medium.
- Treat the cells with the GSK2830371 dilutions or DMSO (vehicle control).
- Incubate the plate for 7 days.[1]
- Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the GI50 value by plotting the percentage of growth inhibition against the logarithm
 of the inhibitor concentration.

Western Blot Analysis for Phosphorylated Proteins

This protocol is used to detect the on-target effects of GSK2830371 by measuring the phosphorylation of Wip1 substrates.

Materials:

- Cancer cell line of interest (e.g., MCF-7)
- Complete cell culture medium



- GSK2830371
- DMSO
- Ice-cold Phosphate-Buffered Saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-p53 (S15), anti-total p53, anti-Wip1, anti-β-actin)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

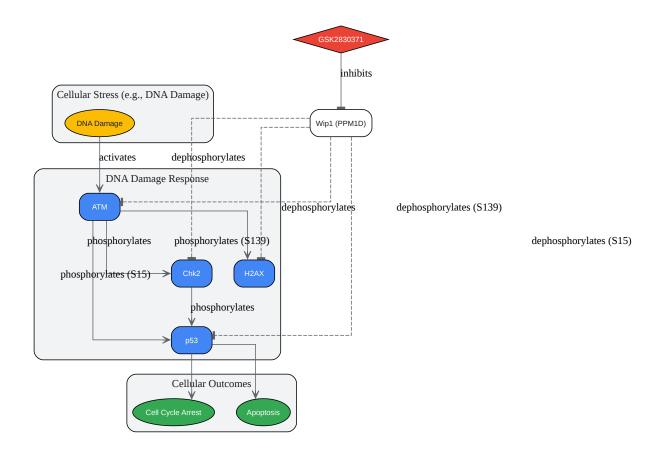
- Seed cells in 6-well plates and allow them to adhere.
- Treat cells with GSK2830371 at the desired concentration and for various time points.
- · Wash the cells with ice-cold PBS.
- Lyse the cells on ice with supplemented RIPA buffer.
- Scrape and collect the cell lysates, then centrifuge to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA assay.



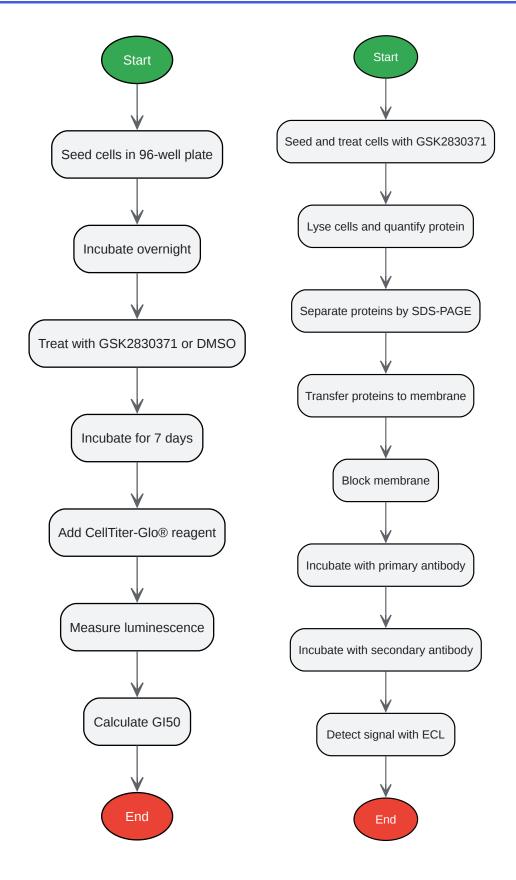
- Mix a standardized amount of protein (e.g., 20-30 μg) with Laemmli sample buffer and boil for 5 minutes.
- Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

Visualizations Signaling Pathway Diagram









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